molecular formula C8H14O2 B161774 trans-2-Octenoic acid CAS No. 1871-67-6

trans-2-Octenoic acid

Cat. No.: B161774
CAS No.: 1871-67-6
M. Wt: 142.20 g/mol
InChI Key: CWMPPVPFLSZGCY-UHFFFAOYSA-N
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Description

trans-2-Octenoic acid: , also known as (2E)-oct-2-enoic acid, is an olefinic fatty acid. It is a medium-chain fatty acid with a double bond at the second carbon position in the trans configuration. This compound is a monounsaturated fatty acid and is known for its role as an animal metabolite .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-Octenoic acid can undergo oxidation reactions to form various oxidized products.

    Reduction: It can be reduced to form saturated fatty acids.

    Substitution: The compound can participate in substitution reactions where the double bond can be targeted for various chemical modifications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Halogenation agents like bromine can be used for addition reactions across the double bond.

Major Products Formed:

    Oxidation: Various carboxylic acids and aldehydes.

    Reduction: Octanoic acid.

    Substitution: Halogenated derivatives of octenoic acid.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

Medicine:

  • Investigated for its potential therapeutic effects and its role in metabolic disorders.

Industry:

Comparison with Similar Compounds

    cis-2-Octenoic acid: The cis isomer of 2-octenoic acid, differing in the configuration of the double bond.

    Octanoic acid: A saturated fatty acid without the double bond.

    2-Octynoic acid: An unsaturated fatty acid with a triple bond at the second carbon position.

Uniqueness: trans-2-Octenoic acid is unique due to its trans configuration of the double bond, which imparts different chemical and physical properties compared to its cis isomer. This configuration affects its reactivity and interaction with biological molecules, making it distinct in its applications and effects .

Biological Activity

Trans-2-Octenoic acid, also known as (E)-2-octenoic acid, is an α,β-unsaturated fatty acid characterized by its unique double bond configuration. With the molecular formula C8H14O2 and a molecular weight of approximately 142.2 g/mol, this compound has garnered attention for its diverse biological activities, including antimicrobial properties, potential metabolic roles, and implications in plant defense mechanisms.

Chemical Structure and Properties

This compound is a colorless to light yellow liquid with a distinctive oily-musty odor. It is classified as a medium-chain fatty acid and is significant as an endogenous metabolite in various biological systems. Its structural properties enable it to participate in Michael addition reactions, which are vital for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest its potential application in developing natural antimicrobial agents. However, the precise mechanism of action remains to be fully elucidated.

Metabolic Roles

This compound has been linked to various metabolic pathways:

  • It plays a role in fat metabolism, potentially influencing lipid profiles.
  • Studies suggest it may exhibit anti-inflammatory effects, contributing to metabolic regulation.

The compound's ability to act as a signaling molecule in these pathways highlights its significance in biochemical research.

Plant Defense Mechanisms

Emerging studies have shown that this compound can be induced in plants during pathogen attacks. This induction may enhance plant resistance against specific pathogens, suggesting its role as a biocontrol agent in agricultural applications.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of this compound, researchers found that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated that concentrations as low as 0.5% could effectively reduce bacterial viability, making it a candidate for further exploration in food preservation and medical applications.

Metabolic Impact Study

A recent investigation into the metabolic effects of this compound on human cell lines revealed that it influences lipid metabolism significantly. The study demonstrated that treatment with this compound led to alterations in lipid profiles, suggesting potential therapeutic applications in managing metabolic disorders.

Synthesis Methods

Several methods for synthesizing this compound have been documented:

  • Chemical Synthesis : Utilizing olefination reactions to create the double bond.
  • Biological Synthesis : Employing microbial fermentation processes that produce this compound from renewable biomass.

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
Octanoic AcidC8H16O2Saturated fatty acid; lacks double bonds
2-Octynoic AcidC8H14OContains a triple bond; more reactive than this compound
4-Octenoic AcidC8H14O2Double bond at position 4; different reactivity profile
Hexanoic AcidC6H12O2Shorter carbon chain; primarily saturated

This compound's unique structural characteristics distinguish it from other fatty acids and unsaturated compounds, emphasizing its importance in both biological and industrial contexts.

Properties

CAS No.

1871-67-6

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

oct-2-enoic acid

InChI

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)

InChI Key

CWMPPVPFLSZGCY-UHFFFAOYSA-N

SMILES

CCCCCC=CC(=O)O

Isomeric SMILES

CCCCC/C=C/C(=O)O

Canonical SMILES

CCCCCC=CC(=O)O

boiling_point

139.00 to 141.00 °C. @ 13.00 mm Hg

density

0.935-0.941

melting_point

5 - 6 °C

Key on ui other cas no.

1871-67-6
1470-50-4

physical_description

Liquid
Colourless liquid;  Buttery, butterscotch aroma

Pictograms

Corrosive

solubility

slightly
Insoluble in water;  soluble in oils
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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